3,4-Diaminobenzhydrazide

描述

Nomenclature and Chemical Identity in Scholarly Contexts

3,4-Diaminobenzhydrazide is systematically known by its IUPAC name, 3,4-diaminobenzohydrazide. nih.gov It is a derivative of 3,4-diaminobenzoic acid, where the carboxylic acid group is replaced by a hydrazide functional group (-CONHNH₂). This structure, with two amine groups on the benzene (B151609) ring and a hydrazide moiety, provides it with multiple reactive centers, making it a versatile precursor in organic synthesis.

Key chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3,4-diaminobenzohydrazide nih.gov |

| CAS Number | 103956-09-8 |

| Molecular Formula | C₇H₁₀N₄O nih.gov |

| Molecular Weight | 166.18 g/mol nih.gov |

| Melting Point | 157-161 °C chemicalbook.com |

| InChI Key | YGCXQTYRSKMILM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NN)N)N |

This table was generated based on data from multiple sources.

Historical Overview of this compound Research and Development

The development of hydrazide chemistry is foundational to understanding the emergence of compounds like this compound. Hydrazides, characterized by the -CONHNH₂ functional group, have been recognized for their significant role in organic chemistry as key intermediates. ontosight.airjptonline.org The synthesis of hydrazides is conventionally achieved through the reaction of esters, acyl chlorides, or anhydrides with hydrazine (B178648). ontosight.aimdpi.com

Significance of this compound in Contemporary Chemical Science

The contemporary significance of this compound is multifaceted, stemming from the reactivity of its amine and hydrazide groups. This has led to its use in several areas of modern chemical science.

Polymer Chemistry: The compound serves as a monomer in the synthesis of advanced polymers. For instance, it is used to create nanoporous covalent organic polymers (nCOPs). acs.org These materials can be synthesized through condensation reactions, such as with benzene-1,3,5-tricarboxaldehyde, to form imine-linked two-dimensional covalent organic frameworks (COFs). researchgate.net Such polymers are investigated for applications like gas sensing, where the modification of the chemical structure, for example by reducing imine bonds to amine linkages, can significantly enhance sensing performance for gases like ammonia (B1221849). acs.org Its application also extends to producing specialty polymers and resins with enhanced thermal stability and mechanical strength. chemimpex.com

Pharmaceutical and Dye Intermediate: this compound is a valuable building block in the pharmaceutical industry for creating heterocyclic compounds and coordination complexes. Its structure is a key intermediate in the synthesis of various pharmaceutical agents, including those with potential antibacterial and anticancer properties. chemimpex.com Furthermore, it is utilized in the synthesis of azo dyes, which are known for their vibrant and stable colors used in textiles and other industrial applications. chemimpex.com It has also been mentioned as a component in hair dye compositions that utilize laccase for color development. google.com

Analytical Chemistry: The hydrazide group in this compound makes it a useful derivatizing agent in analytical chemistry. Hydrazine reagents are well-known for their ability to react with aldehydes and ketones. researchgate.net This reactivity allows this compound to be used to selectively tag and enable the detection and quantification of carbonyl-containing compounds in analytical techniques like chromatography.

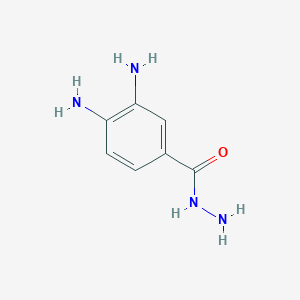

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-diaminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXQTYRSKMILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403987 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-09-8 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Diaminobenzhydrazide

Classical Synthetic Routes to 3,4-Diaminobenzhydrazide

The traditional methods for synthesizing this compound primarily rely on the hydrazinolysis of a carboxylic acid or its ester derivative.

Preparation from 3,4-Diaminobenzoic Acid and Hydrazine (B178648) Monohydrate

The most direct synthesis involves the reaction of 3,4-diaminobenzoic acid with hydrazine hydrate (B1144303). This single-step process is typically performed in a solvent such as ethanol (B145695). The reaction is often catalyzed by an acid, like sulfuric acid, which protonates the carboxyl group, thereby facilitating the nucleophilic attack by hydrazine.

A common procedure involves heating a mixture of 3,4-diaminobenzoic acid and an excess of hydrazine monohydrate under reflux conditions. The reaction progress is monitored, and upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.

Optimization of Reaction Conditions for Industrial and Laboratory Scale

Optimizing the synthesis of this compound is crucial for both industrial production and laboratory applications to ensure high yields, purity, and cost-effectiveness. whiterose.ac.uk Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and catalyst. whiterose.ac.uk

For laboratory-scale synthesis, a two-step approach via an ethyl ester intermediate can improve yield and purity. This involves first esterifying 3,4-diaminobenzoic acid by refluxing it in ethanol with a catalytic amount of concentrated sulfuric acid. The resulting ethyl 3,4-diaminobenzoate (B8644857) is then subjected to hydrazinolysis with excess hydrazine hydrate at room temperature. This slower, lower-temperature reaction minimizes the formation of by-products.

On an industrial scale, direct hydrazination is often preferred for its simplicity. Process optimization may involve using continuous-flow reactors to improve heat and mass transfer, as well as recycling the acid catalyst to reduce waste. The selection of solvent mixtures, such as ethanol-water, can also be optimized to balance reactivity and product solubility.

Table 1: Comparison of Classical Synthesis Conditions

| Parameter | Direct Hydrazination (Lab Scale) | Two-Step Method (Lab Scale) |

|---|---|---|

| Starting Material | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid |

| Reagents | Hydrazine Hydrate, H₂SO₄ | 1. Ethanol, H₂SO₄ 2. Hydrazine Hydrate |

| Temperature | 70–80°C | 1. Reflux 2. 25–30°C |

| Reaction Time | 4–6 hours | 1. 4–6 hours 2. 24–48 hours |

| Yield | 85–90% | 70–80% (Hydrazinolysis step) |

| Key Feature | Simpler, one-step process. | Higher purity, reduced by-products. |

Advanced and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials. frontiersin.org

Microwave-Promoted One-Pot Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. frontiersin.orgcem.de The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. cem.decem.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor, are particularly amenable to microwave heating. mdpi.comunlv.edu This approach simplifies the experimental setup and work-up procedures, contributing to a more efficient and greener process. frontiersin.org While specific microwave-promoted syntheses of this compound are not extensively detailed in the provided results, the principles of microwave-assisted synthesis of similar compounds suggest its high potential for this transformation. frontiersin.orgmdpi.com

Catalytic Synthesis Utilizing Heterogeneous Catalysts (e.g., Al³⁺-K10 Clay)

Heterogeneous catalysts, such as modified clays (B1170129), offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. scirp.orgjocpr.com Montmorillonite clays, like K10, are known to be effective solid acid catalysts for a variety of organic transformations. scirp.orgrsc.orgnih.gov These clays possess both Brønsted and Lewis acidic sites which can catalyze reactions such as esterifications and condensations. nih.gov

The synthesis of related heterocyclic compounds has been successfully demonstrated using K10 clay as a catalyst. rsc.org For instance, the synthesis of quinoxalines from 1,2-diamines has been reported using K10 clay. rsc.org The use of Al³⁺-exchanged K10 clay could potentially enhance the catalytic activity for the synthesis of this compound by increasing the Lewis acidity of the catalyst. The reusability of these clay catalysts for several cycles without significant loss of activity makes them an economically and environmentally attractive option. jocpr.com

Solvent-Free Reaction Protocols for Environmental Sustainability

Performing reactions without a solvent, or under "neat" conditions, is a cornerstone of green chemistry. cem.comnih.gov This approach eliminates the environmental and economic costs associated with solvent use, separation, and disposal. cem.com Solvent-free reactions can be facilitated by grinding the reactants together or by heating them in the absence of a solvent. nih.govmdpi.com

Many reactions, including the synthesis of various heterocyclic compounds, have been successfully carried out under solvent-free conditions, often with the aid of a solid support or catalyst. nih.govkashanu.ac.ir For example, the synthesis of dihydropyrimidinones has been achieved in high yields by heating the reactants without a solvent in the presence of a catalyst. mdpi.com These protocols often lead to shorter reaction times and simpler product isolation procedures. mdpi.com The application of solvent-free conditions to the synthesis of this compound presents a promising avenue for a more sustainable manufacturing process.

Table 2: Overview of Advanced and Green Synthesis Approaches

| Methodology | Key Principle | Potential Advantages |

|---|---|---|

| Microwave-Promoted Synthesis | Rapid heating through microwave irradiation. cem.de | Reduced reaction times, improved yields, energy efficiency. frontiersin.orgcem.de |

| Heterogeneous Catalysis (Al³⁺-K10 Clay) | Use of a solid, reusable acid catalyst. scirp.orgrsc.org | Easy catalyst separation and recycling, reduced waste, milder reaction conditions. scirp.orgjocpr.com |

| Solvent-Free Protocols | Reactions conducted without a solvent medium. cem.comnih.gov | Elimination of solvent waste, simplified work-up, potential for atom economy. cem.commdpi.com |

Precursor Synthesis and Intermediate Characterization in this compound Production

The primary precursor for producing this compound is 3,4-diaminobenzoic acid . guidechem.com The synthesis of this precursor itself can be a multi-step process, often starting from 4-aminobenzoic acid, which undergoes acetylation, nitration, hydrolysis, and finally, reduction to yield the target di-amino compound. researchgate.net Microwave-assisted methods have been shown to significantly shorten the reaction times for these steps. researchgate.net

Once the 3,4-diaminobenzoic acid precursor is obtained, a common and effective method for its conversion to this compound involves a two-step pathway through an ester intermediate. This approach is often preferred over direct hydrazinolysis of the carboxylic acid as it can lead to higher purity and better yields by minimizing side reactions. tsijournals.comresearchgate.net

The first step is the esterification of 3,4-diaminobenzoic acid. In a typical procedure, the acid is refluxed with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), to produce the corresponding ester intermediate, for instance, methyl 3,4-diaminobenzoate or ethyl 3,4-diaminobenzoate . acs.orgnih.gov

The second step is the hydrazinolysis of the ester intermediate. The isolated and purified ester is reacted with hydrazine hydrate to form the final this compound product. researchgate.nettsijournals.com This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

Table 1: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 3,4-Diaminobenzoic Acid | 619-05-6 | C₇H₈N₂O₂ | Primary Precursor |

| Methyl 3,4-diaminobenzoate | 37466-92-5 | C₈H₁₀N₂O₂ | Intermediate |

| Ethyl 3,4-diaminobenzoate | 37466-90-3 | C₉H₁₂N₂O₂ | Intermediate |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Reagent |

The characterization of the precursor and the intermediates is critical for monitoring the reaction progress and ensuring the quality of the final product. A variety of analytical techniques are employed for this purpose. The reactive nature of aromatic amines and hydrazides necessitates careful handling to prevent degradation, such as oxidation. nih.gov

Spectroscopic methods are fundamental to characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to track the conversion of functional groups. For example, the synthesis progress is monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid precursor and the appearance of the characteristic C=O (amide I) and C-N (amide II) stretches of the hydrazide group in the final product. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information, allowing for the confirmation of the chemical environment of protons and carbons in the precursor, intermediate, and final product. tsijournals.comacs.org

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the reaction by comparing the spots of the reactants and products. acs.orgnih.gov

Physical properties are also key for characterization. The final this compound product is typically a white to brown powder with a distinct melting point, which serves as an indicator of purity.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value / Observation |

|---|---|

| Appearance | White to cream to brown powder |

| Purity (HPLC) | >97.5% |

| Melting Point | 157-161 °C |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol |

Derivatization Strategies and Functionalization of 3,4 Diaminobenzhydrazide

Formation of Hydrazone Derivatives from 3,4-Diaminobenzhydrazide

The hydrazide moiety of this compound can readily undergo condensation reactions with various carbonyl compounds. The synthesis of hydrazone derivatives is a common strategy in medicinal chemistry. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration yields the corresponding hydrazone, which contains the characteristic azometine group (-NHN=CH-). nih.govepstem.net

The general reaction is typically carried out by refluxing equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). epstem.net The reaction may be catalyzed by a few drops of an acid, like glacial acetic acid, to enhance the electrophilicity of the carbonyl carbon. mdpi.com

Table 1: General Conditions for Hydrazone Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | This compound, Aldehyde/Ketone | Formation of the hydrazone linkage |

| Solvent | Ethanol, Methanol | To dissolve reactants |

| Catalyst | Glacial Acetic Acid (optional) | To protonate the carbonyl oxygen |

| Temperature | Reflux | To drive the condensation reaction |

| Work-up | Cooling, filtration, and recrystallization | To isolate and purify the product |

This derivatization is significant as it introduces a new substituent (R¹, R²) into the molecule, allowing for the systematic modification of its steric and electronic properties. The resulting N'-arylidene-3,4-diaminobenzhydrazides can serve as final products or as intermediates for further cyclization reactions.

Cyclization Reactions of this compound to Form Heterocyclic Compounds

The reactive nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Both the hydrazide and the ortho-diamino functionalities can participate in cyclization reactions to form stable five-membered rings like 1,3,4-oxadiazoles and benzimidazoles.

The 1,3,4-oxadiazole (B1194373) ring is a prominent scaffold in pharmacologically active compounds. mdpi.com The hydrazide group of this compound is the key reactive center for the construction of this heterocycle through various cyclodehydration or oxidative cyclization methods.

The reaction of this compound with carbon disulfide (CS₂) in an alkaline medium, such as ethanolic potassium hydroxide, is a well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols. The reaction proceeds through the initial formation of a potassium dithiocarbazinate salt. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to yield the stable 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture precipitates the thiol product. researchgate.net

Table 2: Synthesis of 1,3,4-Oxadiazole-2-thiol via Carbon Disulfide

| Step | Reagent | Condition | Intermediate/Product |

|---|---|---|---|

| 1 | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Stirring at room temperature | Potassium dithiocarbazinate salt |

| 2 | Heat/Reflux | 6-8 hours | Intramolecular cyclization |

| 3 | Dilute Hydrochloric Acid (HCl) | Acidification | 5-(3,4-diaminophenyl)-1,3,4-oxadiazole-2-thiol |

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent frequently used to facilitate the cyclization of N,N'-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.net In a one-pot synthesis, this compound can be reacted with a selected carboxylic acid in the presence of POCl₃. The POCl₃ acts as both a condensing and cyclizing agent, first promoting the formation of the diacylhydrazine intermediate, which then undergoes cyclodehydration to form the oxadiazole ring. nih.govbiointerfaceresearch.com This method is highly effective for introducing a second substituent onto the heterocyclic ring.

Table 3: Phosphorus Oxychloride-Mediated Synthesis of 1,3,4-Oxadiazoles

| Parameter | Reagent/Condition | Function |

|---|---|---|

| Reactants | This compound, Carboxylic Acid | Provide the backbone for the oxadiazole |

| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) | Serves as a dehydrating and cyclizing agent |

| Temperature | Reflux | Drives the reaction to completion |

| Product | 2-Substituted-5-(3,4-diaminophenyl)-1,3,4-oxadiazole | The final disubstituted oxadiazole derivative |

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach due to its efficiency, reduced reaction times, and often higher yields compared to conventional heating methods. nih.govwjarr.com The synthesis of 1,3,4-oxadiazoles from this compound can be achieved by reaction with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, under microwave irradiation. wjarr.com This method provides a rapid and efficient route to 2-substituted-1,3,4-oxadiazole derivatives. The orthoester serves as the source for the C-2 carbon of the oxadiazole ring.

Table 4: Microwave-Assisted Synthesis with Orthoesters

| Parameter | Reagent/Condition | Advantage |

|---|---|---|

| Reactants | This compound, Triethyl Orthoester | Forms the 1,3,4-oxadiazole ring |

| Energy Source | Microwave Irradiation (e.g., 300W) | Rapid heating, shorter reaction time (minutes) nih.gov |

| Catalyst | (Optional) Silica gel or other solid supports | Can enhance reaction efficiency wjarr.com |

| Product | 2-Alkyl/Aryl-5-(3,4-diaminophenyl)-1,3,4-oxadiazole | High purity product with good yield |

The ortho-phenylenediamine functionality on the benzene (B151609) ring of this compound is a classic precursor for the synthesis of the benzimidazole (B57391) ring system. researchgate.netmdpi.com This transformation, known as the Phillips condensation, typically involves the reaction of the diamine with an aldehyde in a refluxing solvent, often in the presence of an acid catalyst or an oxidizing agent. scirp.org

The reaction with an aldehyde first forms a Schiff base with one of the amino groups, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation) to yield the benzimidazole ring. A variety of catalysts and conditions can be employed to optimize this synthesis. scirp.org This reaction functionalizes the aromatic core of the molecule while leaving the hydrazide group available for other transformations.

Table 5: General Methods for Benzimidazole Formation

| Method | Reagent(s) | Condition |

|---|---|---|

| Acid-Catalyzed Condensation | Aldehyde, p-Toluenesulfonic acid or HCl | Reflux in ethanol or DMF |

| Oxidative Condensation | Aldehyde, Sodium metabisulfite (B1197395) or Ceric ammonium (B1175870) nitrate (B79036) scirp.org | Room temperature or mild heating |

| Catalyst-Mediated | Aldehyde, Zinc triflate scirp.org or Zeolite | Reflux in ethanol |

This selective cyclization highlights the utility of this compound as a building block for more complex molecules that incorporate both benzimidazole and hydrazide (or derivative) functionalities.

Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives

The synthesis of 1,2,4-oxadiazoles is a significant area in medicinal and materials chemistry due to the broad biological activities and favorable physicochemical properties of this heterocyclic ring. nih.gov While this compound is a potent precursor for various heterocyclic compounds, its direct use in the synthesis of 1,2,4-oxadiazole derivatives is not a commonly documented pathway in the scientific literature.

The established and predominant methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles typically rely on different starting materials. researchgate.net The most common strategies include:

Acylation and Cyclization of Amidoximes : This is the most widely used route, where an amidoxime (B1450833) is acylated by an acylating agent (such as an acid chloride or anhydride) to form an O-acylamidoxime intermediate. This intermediate then undergoes base- or heat-mediated cyclodehydration to yield the 1,2,4-oxadiazole ring. researchgate.netmdpi.com

Reaction of Amidoximes with Carboxylic Acids or Esters : In a one-pot synthesis, amidoximes can be reacted directly with carboxylic acids or their derivatives in the presence of coupling agents or under conditions that promote cyclization. mdpi.com

1,3-Dipolar Cycloaddition : Nitrile oxides, often generated in situ from α-nitroketones or other precursors, can undergo a 1,3-dipolar cycloaddition reaction with nitriles to form the 1,2,4-oxadiazole ring. organic-chemistry.org

A summary of common precursors for 1,2,4-oxadiazole synthesis is provided below.

| Precursor 1 | Precursor 2 | Key Condition | Reference |

| Amidoxime | Acylating Agent (e.g., Acid Chloride) | Base-mediated cyclization | researchgate.net |

| Amidoxime | Nitrile | Mild catalyst (e.g., PTSA-ZnCl2) | organic-chemistry.org |

| Alkyne | Nitrile | Iron(III) nitrate mediation | organic-chemistry.org |

| Nitrile | Hydroxylamine (B1172632) & Meldrum's Acid | Microwave irradiation | organic-chemistry.org |

Although a direct synthetic route starting from this compound is not prominently featured, its structural components are relevant to general heterocyclic synthesis.

Amine Modification Strategies Utilizing this compound for Polymer Synthesis

The amine groups of this compound serve as excellent nucleophiles for polymerization reactions, enabling the synthesis of advanced functional materials. A notable application is in the creation of nanoporous covalent organic polymers (nCOPs), where the amine functionalities are crucial for building the polymer framework and can be further modified to tune the material's properties.

In one study, an imine-based nanoporous covalent organic polymer (nCOPI) was synthesized for ammonia (B1221849) detection. This was achieved through the condensation reaction of this compound with 1,3,5-triformylphloroglucinol (TP3F). The reaction involves the formation of imine (C=N) linkages between the amine groups of the benzhydrazide and the aldehyde groups of TP3F.

Subsequently, the properties of the polymer were tailored through post-synthetic amine modification. The imine bonds within the nCOPI were chemically reduced to amine (C-N) bonds using sodium borohydride (B1222165) (NaBH₄) to yield an amine-based covalent organic polymer (nCOPA). This modification significantly enhanced the polymer's sensing performance for ammonia. nih.gov

Table 1: Synthesis and Modification of Covalent Organic Polymer

| Parameter | Imine-based Polymer (nCOPI) | Amine-based Polymer (nCOPA) |

|---|---|---|

| Precursors | This compound and 1,3,5-Triformylphloroglucinol (TP3F) | nCOPI and Sodium Borohydride (NaBH₄) |

| Reaction Type | Imine Condensation | Imine Reduction |

| Solvent System | Methanol and Acetic Acid | Methanol |

| Key Functional Group | Imine (C=N) | Amine (C-N) |

| Confirmation | FT-IR spectroscopy confirms the presence of imine linkages. | ¹³C CP-MAS NMR confirms the absence of imine peaks and presence of aliphatic carbons. nih.gov |

| Morphology | Rough nanospheres | Nanorod-like morphology |

Data sourced from ACS Applied Nano Materials. nih.gov

This strategy highlights the utility of this compound as a monomer in polycondensation reactions and demonstrates how post-polymerization modification of its amine-derived linkages can be used to fine-tune the functional properties of the resulting polymer.

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Chemical derivatization is a powerful technique used in analytical chemistry to modify an analyte to improve its separation and detection characteristics. The functional groups of this compound, particularly the hydrazide group, make it a potential candidate for derivatizing specific classes of molecules, thereby enhancing their detectability in spectroscopic and chromatographic methods.

In liquid chromatography-mass spectrometry (LC-MS/MS), the efficiency of analyte ionization is a critical factor determining the sensitivity of the analysis. ddtjournal.com Molecules with low proton affinity or those that are neutral often exhibit poor ionization in common techniques like electrospray ionization (ESI), leading to low sensitivity. A widely used strategy to overcome this is chemical derivatization, where a "chargeable" moiety is attached to the analyte. ddtjournal.com This tag contains a group that is easily protonated (in positive-ion mode) or deprotonated (in negative-ion mode), thus significantly enhancing the signal in the mass spectrometer.

Hydrazine-containing reagents are well-established for this purpose, as they selectively react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. ddtjournal.comlongdom.org While specific applications of this compound are not extensively documented in the literature for this purpose, its chemical structure is well-suited for such a role.

The hydrazide group (-CONHNH₂) can react with aldehydes and ketones to form hydrazones.

The two primary amine groups (-NH₂) on the aromatic ring, as well as the nitrogen atoms in the hydrazide, are basic and can readily accept a proton.

This dual functionality means that derivatization with this compound would not only target a specific class of analytes (carbonyls) but also introduce a highly ionizable tag, making the derivative easily detectable in positive-ion ESI-MS/MS. This would be particularly advantageous for analyzing low-molecular-weight carbonyl compounds that are otherwise difficult to detect.

Table 2: Common Derivatization Reagents for Carbonyls in LC-MS

| Reagent | Abbreviation | Target Functional Group | Ionization Enhancement |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (B122626) | DNPH | Aldehydes, Ketones | Provides a chromophore and allows for negative ion detection. longdom.orglcms.cz |

| Dansyl Hydrazine (B178648) | Dns-Hz | Aldehydes, Ketones | Introduces a fluorescent tag and a readily ionizable dimethylamino group. ddtjournal.com |

| Girard's Reagent T | Aldehydes, Ketones | Introduces a quaternary ammonium permanent positive charge. |

Targeted metabolomics aims to identify and quantify a specific, predefined set of metabolites, often to uncover biomarkers or understand metabolic pathways. A major challenge is the vast chemical diversity and concentration range of metabolites in biological samples. nih.gov Functional group-based derivatization is a key strategy to enhance analytical sensitivity and coverage by targeting metabolites containing a common chemical moiety.

The "carbonyl submetabolome," which includes numerous aldehydes and ketones central to metabolism (e.g., in glycolysis and fatty acid oxidation), is a frequent target for such derivatization. Reagents containing a hydrazine or hydroxylamine group are ideal for this purpose due to their specific reactivity with carbonyls. nih.govnih.gov

This compound, with its terminal hydrazide group, is chemically suited for this strategy. By reacting with carbonyl-containing metabolites, it would selectively "tag" this sub-class of molecules. This derivatization would confer several analytical advantages for targeted LC-MS/MS analysis:

Improved Chromatographic Behavior : The derivatization can alter the polarity of the metabolites, leading to better retention and separation on common reverse-phase LC columns.

Enhanced Sensitivity : As discussed previously, the introduction of the diaminobenzoyl moiety provides a highly ionizable tag, boosting the MS signal.

Simplified MS/MS Analysis : The derivatives of all targeted carbonyls would share a common structural part (the this compound tag). In MS/MS, these derivatives would be expected to produce a common, predictable fragment ion upon collision-induced dissociation (CID). This allows for the use of highly specific and sensitive scanning techniques like Precursor Ion Scan or Multiple Reaction Monitoring (MRM), which are staples of targeted quantitative analysis.

While reagents like 2,4-dinitrophenylhydrazine (DNPH) are commonly used, the structure of this compound offers a basis for developing novel derivatization agents for targeted metabolomics.

Spectroscopic and Structural Characterization of 3,4 Diaminobenzhydrazide and Its Derivatives

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3,4-Diaminobenzhydrazide exhibits characteristic absorption bands corresponding to its primary amine, secondary amine, carbonyl, and aromatic functionalities.

The presence of both primary (-NH₂) and secondary (-NH-) amine groups results in distinct stretching vibrations in the region of 3450-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric N-H stretching, while the N-H stretching of the hydrazide group also contributes. The C=O stretching vibration of the hydrazide group gives rise to a strong absorption band, typically observed in the range of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring produce characteristic bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amines and the hydrazide group are typically observed in the 1350-1250 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3450 - 3300 |

| Hydrazide (-CONHNH₂) | N-H Stretching | 3350 - 3200 |

| Aromatic C-H | C-H Stretching | 3100 - 3000 |

| Hydrazide (C=O) | C=O Stretching | 1680 - 1630 |

| Aromatic C=C | C=C Stretching | 1600 - 1450 |

| Aromatic & Hydrazide C-N | C-N Stretching | 1350 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, CP-MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and hydrazide groups. The three aromatic protons will appear as a set of multiplets in the downfield region, typically between 6.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-donating amine groups and the electron-withdrawing hydrazide group. Based on data from the closely related 3,4-diaminobenzoic acid, the aromatic protons are expected in the range of 6.4 to 7.2 ppm researchgate.netresearchgate.net. The protons of the two primary amine groups (-NH₂) on the aromatic ring and the protons of the hydrazide group (-NHNH₂) are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena, but they typically resonate in the range of 4.0 to 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the carbonyl carbon. The aromatic carbons attached to the nitrogen atoms will be shielded and appear at a relatively upfield region for aromatic carbons, while the carbon attached to the carbonyl group will be deshielded. The carbonyl carbon of the hydrazide group is expected to resonate significantly downfield, typically in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the positions of the amine and hydrazide substituents.

Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR: For solid-state analysis of this compound derivatives, such as polymers, CP-MAS NMR is a valuable technique. It provides high-resolution ¹³C NMR spectra of solid samples, allowing for the characterization of the carbon skeleton in the solid state and confirming the absence of imine peaks and the presence of aliphatic carbons after reduction of imine linkages in polymer modifications.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.0 - 7.5 |

| ¹H | Amine (-NH₂) | 4.0 - 6.0 (broad) |

| ¹H | Hydrazide (-NHNH₂) | 4.0 - 8.0 (broad) |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The exact mass of this compound (C₇H₁₀N₄O) is 166.0855 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation of aromatic hydrazides is characterized by several key cleavage pathways. A common fragmentation involves the cleavage of the N-N bond, leading to the formation of a benzoyl cation derivative. Another significant fragmentation is the cleavage of the C-N bond between the carbonyl group and the hydrazide moiety, resulting in the loss of the -NHNH₂ group. The aromatic ring can also undergo fragmentation.

Key expected fragments for this compound include:

m/z 135: Resulting from the loss of the -NH₂ group from the hydrazide moiety.

m/z 121: Arising from the cleavage of the N-N bond and loss of NH₂.

m/z 93: Corresponding to the 3,4-diaminophenyl cation formed by the loss of the entire hydrazide group.

| m/z | Proposed Fragment | Origin of Fragment |

|---|---|---|

| 166 | [C₇H₁₀N₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₇H₇N₂O]⁺ | Loss of -NH₂ |

| 121 | [C₇H₇N₂]⁺ | Cleavage of N-N bond |

| 93 | [C₆H₇N₂]⁺ | Loss of -CONHNH₂ |

X-ray Diffraction (XRD) for Crystalline Properties and Structural Elucidation

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, including unit cell dimensions, bond lengths, and bond angles.

Single crystal X-ray diffraction provides the most detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Although a crystal structure for this compound itself is not reported in the searched literature, the crystal structure of a simple aromatic hydrazide, picolinic acid hydrazide, reveals key structural features common to this class of compounds researchgate.net. In such structures, the hydrazide moiety can participate in extensive hydrogen bonding networks, influencing the crystal packing. For this compound, strong intermolecular hydrogen bonds involving the amine and hydrazide groups are expected to play a significant role in its solid-state structure.

| Parameter | Information Obtained from Single Crystal XRD |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials. In the context of this compound and its derivatives, FE-SEM is particularly useful for characterizing the morphology of polymers or nanomaterials synthesized using this compound as a monomer or precursor. For instance, FE-SEM images of hydrazide-linked polymers can reveal details about their particle shape, size distribution, and surface texture, such as whether they form nanospheres, nanofibers, or porous networks. This morphological information is crucial for understanding the material's properties and its suitability for various applications.

Advanced Spectroscopic Techniques for Comprehensive Characterization

The definitive structural elucidation and comprehensive characterization of this compound and its derivatives, such as Schiff bases, necessitate the application of a suite of advanced spectroscopic and analytical techniques. While fundamental methods like FT-IR and 1D NMR provide essential preliminary data, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction offer deeper insights into the molecular architecture, connectivity, and spatial arrangement of atoms. These methods are indispensable for unambiguously confirming the formation of new derivatives and for understanding their subtle structural and electronic properties.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR techniques are powerful tools for establishing covalent frameworks by mapping out scalar (through-bond) and dipolar (through-space) correlations between nuclei. For derivatives of this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. In a Schiff base derivative of this compound, COSY spectra would be crucial for assigning the protons on the aromatic rings by identifying adjacent protons. For instance, the characteristic splitting patterns of the three contiguous aromatic protons on the 3,4-diaminobenzoyl moiety can be traced, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum provides a direct correlation peak for each C-H bond, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2-3 bonds) heteronuclear couplings, primarily between ¹H and ¹³C. HMBC is particularly useful for identifying quaternary carbons (which are not observed in HSQC/HMQC) and for piecing together different molecular fragments. For example, in a Schiff base formed from this compound and an aldehyde, HMBC can show correlations from the imine proton (-N=CH-) to carbons in both the benzoyl ring and the aldehyde-derived moiety, thus confirming the connectivity across the imine bond.

While specific 2D NMR data for this compound is not extensively reported in publicly accessible literature, the expected correlations for a hypothetical Schiff base derivative with a generic aldehyde (R-CHO) are outlined in the table below.

Interactive Table: Predicted 2D NMR Correlations for a Generic N,N'-Disubstituted Schiff Base of this compound

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC/HMQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Aromatic CH (ortho to -CONHNH₂) | Adjacent aromatic CH | Directly bonded aromatic C | Quaternary aromatic C, Carbonyl C |

| Aromatic CH (meta to -CONHNH₂) | Adjacent aromatic CH | Directly bonded aromatic C | Quaternary aromatic C |

| Aromatic CH (para to -CONHNH₂) | Adjacent aromatic CH | Directly bonded aromatic C | Quaternary aromatic C |

| Imine CH (-N=CH-R) | Protons on R group (if present) | Directly bonded imine C | Carbon of R group, Aromatic C of diamine |

| NH₂ | - | - | Aromatic C's at positions 3 and 4 |

| NH (hydrazide) | - | - | Carbonyl C |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula of newly synthesized derivatives of this compound.

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to induce fragmentation of a selected ion. The resulting fragmentation pattern provides valuable structural information. For instance, in the ESI-MS/MS analysis of a protonated Schiff base derivative, characteristic losses corresponding to the aldehyde moiety, water, or cleavage of the hydrazide bond would be expected. This data helps to confirm the sequence and connectivity of the molecular structure.

Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₄O |

| Exact Mass | 166.0855 g/mol |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Key Fragmentation Pathways | Cleavage of N-N bond, loss of NH₃, cleavage of amide C-N bond |

X-ray Crystallography

Table: Illustrative X-ray Crystallography Data Parameters for a Hypothetical Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | e.g., C=N, N-N, C=O |

| Bond Angles (°) | e.g., C-N=C, N-N-C |

| Torsion Angles (°) | Describes the conformation of flexible parts |

Coordination Chemistry of 3,4 Diaminobenzhydrazide

Ligand Properties of 3,4-Diaminobenzhydrazide in Metal Complexation

This compound possesses several functional groups that enable it to act as a potent ligand in the formation of metal complexes. The key to its ligating ability lies in the presence of multiple donor atoms—specifically nitrogen and oxygen—which can coordinate with metal ions. The two primary amine groups (-NH₂) attached to the benzene (B151609) ring and the nitrogen and oxygen atoms of the hydrazide group (-CONHNH₂) can all participate in chelation.

The versatility of this compound allows it to act as a multidentate ligand, potentially binding to a metal center through various coordination modes. This flexibility makes it a subject of interest in the design and synthesis of new coordination compounds with specific geometries and properties. The presence of multiple binding sites allows for the formation of stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.

Furthermore, the aromatic ring and the hydrazide group can be chemically modified, for instance, through condensation reactions with aldehydes or ketones to form Schiff base ligands. These modifications can alter the steric and electronic properties of the ligand, thereby influencing the coordination geometry and the chemical and physical properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes involving this compound or its derivatives, such as Schiff bases, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, are crucial in determining the composition and structure of the final product.

For instance, Schiff base ligands derived from the condensation of diamines with aldehydes can be used to synthesize a variety of transition metal complexes. These complexes are often prepared by refluxing a solution of the Schiff base ligand with a metal salt, such as cobalt(II), copper(II), or zinc(II) acetate, in a solvent like methanol (B129727). nih.gov The resulting complexes can then be isolated as precipitates, which are subsequently filtered, washed, and dried.

The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques to elucidate their structure and properties. These methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the ligand and its complexes in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes and to help infer their geometry.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the oxidation state and geometry of the central metal ion.

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | λ_max (nm) | Proposed Geometry |

| Schiff Base Ligand | 1616 | - | 280, 350 | - |

| Cu(II) Complex | 1605 | 450 | 420, 610 | Square Planar |

| Ni(II) Complex | 1602 | 465 | 390, 550 | Square Planar |

| Co(II) Complex | 1608 | 445 | 410, 680 | Octahedral |

| Zn(II) Complex | 1610 | 430 | 290, 360 | Tetrahedral |

Note: The data in this table is illustrative and based on typical values reported for Schiff base complexes of related diamine compounds.

Investigating Coordination Modes and Geometries of this compound Complexes

The coordination modes of this compound and its derivatives are diverse, leading to a variety of complex geometries. The specific coordination behavior depends on the nature of the metal ion, the reaction conditions, and whether the ligand has been modified (e.g., as a Schiff base).

In many Schiff base complexes derived from diamines, the ligand acts as a tetradentate ligand, coordinating to the metal ion through two nitrogen atoms of the azomethine groups and two oxygen atoms from hydroxyl groups. This often results in square planar or octahedral geometries around the central metal ion. For example, mononuclear macrocyclic complexes synthesized from 3,4-diaminobenzophenone (B196073) (a related compound) with various diketones have been reported to exhibit octahedral and distorted octahedral structures. rasayanjournal.co.in

The geometry of the complexes can be inferred from spectroscopic and magnetic data. For example, the electronic spectra of copper(II) complexes often provide valuable information about their stereochemistry. Square planar Cu(II) complexes typically exhibit characteristic d-d transitions in the visible region of the spectrum. Similarly, the magnetic moments of the complexes can indicate the number of unpaired electrons and thus provide clues about the geometry.

Table 2: Magnetic Moments and Proposed Geometries for Metal Complexes of a Schiff Base Derived from a Diamine

| Metal Ion | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

| Co(II) | 4.8 - 5.2 | Octahedral |

| Ni(II) | Diamagnetic | Square Planar |

| Cu(II) | 1.8 - 2.2 | Square Planar |

| Zn(II) | Diamagnetic | Tetrahedral |

Note: This table presents typical magnetic moment ranges and corresponding geometries for common transition metal complexes and is intended to be illustrative.

Applications of this compound-Based Coordination Compounds

Coordination compounds derived from this compound and its related Schiff bases have been investigated for a range of potential applications, primarily stemming from their interesting chemical and biological properties.

One significant area of application is in the development of antimicrobial agents . Studies on Schiff base metal complexes have often shown that the complexes exhibit enhanced biological activity compared to the free ligands. This increased activity is often attributed to the chelation of the metal ion, which can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Furthermore, these coordination compounds have been explored for their catalytic activity . The ability of the central metal ion to exist in different oxidation states and to coordinate with substrate molecules makes these complexes potential catalysts for various organic reactions.

In the realm of materials science, the amine groups of this compound are excellent nucleophiles for polymerization reactions , leading to the synthesis of advanced functional materials such as nanoporous covalent organic polymers (nCOPs). These materials can have applications in areas like gas storage and separation, and as sensors. For example, an imine-based nanoporous covalent organic polymer synthesized from this compound has been used for the detection of ammonia (B1221849).

Polymer Chemistry and Materials Science Applications of 3,4 Diaminobenzhydrazide

Utilization as a Monomer in Polymer Synthesis

The fundamental application of 3,4-Diaminobenzhydrazide in polymer science lies in its role as a monomer. The two primary amine groups and the hydrazide group (-CONHNH₂) serve as excellent nucleophiles, enabling it to react with various electrophilic co-monomers to form a wide range of polymers. This reactivity is the basis for its use in synthesizing advanced functional materials and specialty polymers.

The polycondensation reaction is a common route for polymers derived from this monomer. For instance, aromatic polyamides can be synthesized through reactions with dicarboxylic acid chlorides. nih.govijert.org The resulting amide linkages contribute to high thermal stability and mechanical strength in the final polymer. The general scheme for such a polymerization is the reaction of a diamine with a diacyl chloride, a foundational method for creating robust polyamide materials. youtube.com The inclusion of the hydrazide group offers a potential for further cross-linking or functionalization, distinguishing it from simpler diamine monomers.

Incorporation into Covalent Organic Polymers (COPs) and Nanoporous Materials

A significant area of application for this compound is in the synthesis of nanoporous covalent organic polymers (nCOPs). These materials are characterized by their ordered, porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The amine functionalities of the monomer are crucial for constructing the polymer framework.

Specifically, this compound can undergo condensation reactions with multifunctional aldehydes, such as benzene-1,3,5-tricarboxaldehyde, to form imine-linked two-dimensional covalent organic frameworks (COFs). The resulting porous structures can be chemically modified to fine-tune their properties for specific applications, such as enhancing their performance in gas sensing.

Role in Conductive Polymer Research

Aromatic amines are well-established precursors for conductive polymers. While direct studies on polymers synthesized exclusively from this compound for conductivity are not extensively detailed in the provided context, the chemistry of related compounds offers significant insights. For example, the electrochemical oxidative polymerization of aromatic compounds is a widely used method to obtain conductive materials. researchgate.net Research on 3,3'-diaminobenzidine (B165653) (DAB), a structurally similar compound, shows it can be electrochemically polymerized to form electroactive polymer films. researchgate.net

Furthermore, aromatic polyamides have been investigated as conductive polymers, where their conductivity can be enhanced by creating composites with materials like nanoparticles. mdpi.com Given that this compound can be used to synthesize aromatic polyamides, it represents a promising candidate for the development of novel conductive polymer systems. The incorporation of its unique functional groups could influence the electronic properties and processing capabilities of the resulting materials.

Development of Dye-Containing Polymers and Functional Macromolecules

The structure of this compound lends itself to the creation of functional macromolecules, including those with specific optical properties. Research has shown its utility in dye compositions where color is developed through enzymatic processes involving laccase. This suggests its potential as a monomer for polymers designed to interact with or encapsulate dye molecules.

In a related context, aromatic polyamides synthesized from monomers containing similar benzoyl-diamine structures, such as 4,4'-diaminobenzanilide, have been shown to exhibit strong blue fluorescence. scirp.org The introduction of such aromatic diamine structures into the main chain of a polymer can alter the electron density and conjugation, leading to luminescent properties. scirp.org This indicates that polymers derived from this compound could be explored for applications as functional materials in light-emitting diodes or fluorescent sensors.

Exploration in High Molecular Weight Polymer Formulations

Achieving high molecular weight is often crucial for obtaining desirable mechanical properties in polymers, such as toughness and flexibility. The synthesis of high-performance polymers like polyamides and polyimides from aromatic diamines is a well-established field. ncl.res.in Low-temperature solution polycondensation is a common method used to produce aromatic polyamides with moderate molecular weights from diamine monomers. ijert.org

Advanced Research Applications and Future Directions for 3,4 Diaminobenzhydrazide

Chemosensing Applications of 3,4-Diaminobenzhydrazide Derivatives

Derivatives of this compound are effectively utilized in the design of chemosensors for detecting various metal ions. By modifying its structure, typically through Schiff base condensation, researchers can develop highly sensitive and selective fluorescent and colorimetric sensors.

The development of fluorescent chemosensors is a significant area of research, with applications in environmental monitoring and biological imaging. mdpi.com Schiff base derivatives are a popular platform for these sensors due to their straightforward synthesis. mdpi.com The core principle involves creating a molecule where the fluorescence is "turned on" or "turned off" upon binding to a specific ion.

Hydrazide derivatives, in particular, have been successfully employed as dual-functional chemosensors. For instance, a thiophene (B33073) hydrazide derivative was developed as a fluorescent "turn-on" sensor for Aluminum(III) (Al³⁺) and a colorimetric sensor for Copper(II) (Cu²⁺). nih.gov This dual capability highlights the versatility of the hydrazide scaffold. nih.gov The design often incorporates a known fluorophore which, when condensed with this compound, can have its photophysical properties modulated by ion binding. The presence of multiple nitrogen and oxygen atoms in these derivatives provides ideal coordination sites for metal ions like Al(III), Cu(II), and Mercury(II) (Hg(II)).

Table 1: Examples of Hydrazide-Based Fluorescent Chemosensors

| Sensor Base | Target Ion | Fluorescence Response | Detection Limit (LOD) |

|---|---|---|---|

| Thiophene Hydrazide | Al(III) | Green Fluorescence Turn-On | 32.7 nM nih.gov |

| Rhodamine Derivative | Hg(II) | Colorless to Pink (Turn-On) | 136 nM mdpi.com |

| Salicylidene Aminopyridine | Al(III) / Fe(III) | High Selectivity | Micromolar Levels nih.gov |

Colorimetric chemosensors offer the advantage of "naked-eye" detection, which is highly valuable for rapid, on-site analysis without the need for sophisticated instrumentation. nih.govnih.gov The sensing mechanism relies on a distinct color change that occurs when the sensor molecule complexes with a target ion.

Derivatives of this compound can be designed to exhibit specific color changes for different ions. For example, a new thiophene hydrazide derivative was synthesized that changes from colorless to yellow in the presence of Cu²⁺. nih.gov The design of such sensors focuses on creating a conjugated system that is altered upon metal ion coordination, leading to a shift in the absorption spectrum visible to the human eye. mdpi.com The selectivity of these sensors can be tuned by modifying the functional groups attached to the main hydrazide structure, thereby altering the binding affinity for different metal ions. mdpi.com

Table 2: Characteristics of Hydrazide-Based Colorimetric Chemosensors

| Sensor Base | Target Ion | Color Change | Detection Limit (LOD) |

|---|---|---|---|

| Thiophene Hydrazide | Cu(II) | Colorless to Yellow | 46.5 nM nih.gov |

| Julolidine Schiff Base | Cu(II) | Yellow to Orange | 0.9 µM mdpi.com |

| Dithizone | Co(II) | Chromogenic Selectivity | 0.04 µmol L⁻¹ nih.gov |

The functionality of chemosensors derived from this compound is governed by specific molecular interaction mechanisms. When the sensor binds to a metal ion, changes in its electronic properties lead to a detectable optical signal.

One common mechanism is a Ligand-to-Metal Charge Transfer (LMCT) . In this process, upon exposure to light, an electron moves from a molecular orbital that is primarily associated with the ligand (the sensor) to one that is centered on the metal ion. This charge transfer can result in a distinct color change, as seen in a julolidine-based sensor for Cu²⁺, where the formation of a new absorption band at 525 nm causes the solution to turn from yellow to orange. mdpi.com

Hydrogen bonding also plays a crucial role, both in stabilizing the sensor-ion complex and in influencing the photophysical properties of the sensor itself. In the absence of a target ion, intramolecular hydrogen bonds can exist within the sensor molecule. Upon binding to an ion, these hydrogen bonds can be disrupted or new intermolecular hydrogen bonds can form, altering the electronic state of the molecule and thus its fluorescence or color.

Other relevant mechanisms include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) . In PET-based sensors, the binding of an ion can inhibit or promote an electron transfer process that quenches fluorescence, leading to a "turn-on" or "turn-off" response. In CHEF, the chelation of a metal ion can restrict intramolecular rotations or vibrations within the sensor molecule, reducing non-radiative decay pathways and thereby enhancing fluorescence emission.

Computational Chemistry Studies on this compound

Computational chemistry provides powerful tools for understanding the properties of molecules like this compound and predicting their behavior. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations offer insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied to predict molecular properties, geometries, and reaction mechanisms. nih.gov For molecules like this compound and its derivatives, DFT calculations can determine key parameters that govern their chemical reactivity and spectroscopic behavior.

DFT studies on related aromatic diamine structures have been used to calculate properties such as total energies, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potentials, and dipole moments. utq.edu.iq The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation properties and stability. A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive. Theoretical calculations of vibrational frequencies can also be performed and compared with experimental data from techniques like FTIR spectroscopy to validate the computed molecular structures. nih.gov

Table 3: Theoretical Properties of Aromatic Amines from DFT Calculations

| Property | Significance |

|---|---|

| Total Energy | Indicates the stability of the molecular structure. |

| HOMO-LUMO Energy Gap | Relates to electronic excitability and chemical reactivity. utq.edu.iq |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Global Hardness/Softness | Measures the resistance to change in electron distribution. utq.edu.iq |

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger target molecule, typically a protein or DNA. cmjpublishers.comjournaljpri.com This method is instrumental in drug discovery and in understanding the interactions of molecules like this compound derivatives with biological targets. researchgate.net

In a typical docking study, the ligand is placed into the binding site of a receptor, and its conformation and interaction energy are calculated. nih.gov Key interactions identified include hydrogen bonds and hydrophobic interactions. nih.gov The binding energy, often expressed in kcal/mol, provides an estimate of the stability of the ligand-receptor complex. nih.gov For example, docking studies on pyridazine (B1198779) derivatives have been used to evaluate their interactions with protein kinases like EGFR and HER2. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. researchgate.net MD simulations provide detailed, atomic-level insights into the stability of the complex, conformational changes in both the ligand and the protein, and the persistence of interactions like hydrogen bonds throughout the simulation. researchgate.netresearchgate.net Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation trajectory can indicate whether the complex remains stable. nih.gov

Table 4: Key Outputs from Molecular Docking and Dynamics Simulations

| Simulation Type | Key Output | Description |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | Predicts the strength of the ligand-target interaction. nih.gov |

| Molecular Docking | Interacting Residues | Identifies specific amino acids involved in binding (e.g., via hydrogen bonds). researchgate.net |

| Molecular Dynamics | RMSD (Root Mean Square Deviation) | Measures the stability of the complex over time. nih.gov |

| Molecular Dynamics | Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds during the simulation. researchgate.net |

| Molecular Dynamics | Conformational Changes | Reveals how the ligand and protein structures adapt to each other. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to its derivatives to guide the synthesis of more potent and selective molecules. The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijcrt.org

A QSAR study on a series of derivatives originating from a parent molecule like this compound would typically involve the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical (3D) descriptors: Related to the three-dimensional arrangement of the atoms.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and electronic parameters.

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives, which share structural similarities with derivatives of this compound, successfully established a model to predict their anticancer activity against human lung cancer cell lines. unair.ac.idjppres.com This model could guide the synthesis of new derivatives with potentially enhanced efficacy. Similarly, 3D-QSAR studies on p-hydroxy benzohydrazide (B10538) derivatives have been used to design novel antimicrobial agents. derpharmachemica.com

The insights gained from such QSAR models can be invaluable in the rational design of novel derivatives of this compound. By understanding which structural features are crucial for a particular biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery or agrochemical development process.

Role in Biological Activity Investigations (excluding direct biological effects, dosages, or administration)

Exploration of Derivatives in Medicinal Chemistry as Intermediates

This compound is a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring both a hydrazide moiety and an ortho-diamino functionality on the benzene (B151609) ring, allows for a variety of chemical transformations to build more complex molecular architectures.

One notable application is in the development of antithrombotic agents. Researchers have designed and synthesized a series of 3,4-diaminobenzoyl-based derivatives as potent and selective inhibitors of coagulation factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The general synthetic approach often involves the acylation of the hydrazide nitrogen or reactions involving the amino groups to construct larger, more elaborate molecules that can effectively bind to the active site of the target enzyme.

The synthesis of such derivatives allows for a systematic exploration of the structure-activity relationship (SAR). By modifying the substituents on the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds. For example, the introduction of different aromatic or heterocyclic moieties can influence the compound's binding affinity, selectivity, and pharmacokinetic profile.

The hydrazide functional group in this compound is particularly useful for constructing hydrazone linkages through condensation with various aldehydes and ketones. The resulting N'-arylidene-3,4-diaminobenzhydrazides can serve as final products or as intermediates for further cyclization reactions to yield five- or six-membered heterocyclic rings.

Below is an interactive table showcasing examples of heterocyclic systems that can be synthesized using this compound as a precursor:

| Heterocyclic System | Synthetic Approach | Potential Therapeutic Area |

| Benzimidazoles | Intramolecular cyclization of the ortho-diamino moiety with a suitable one-carbon synthon. | Antimicrobial, Anticancer |

| 1,2,4-Triazoles | Reaction of the hydrazide with reagents like carbon disulfide followed by cyclization. | Antifungal, Anti-inflammatory |

| 1,3,4-Oxadiazoles | Cyclodehydration of the hydrazide with carboxylic acids or their derivatives. | Antibacterial, Anticonvulsant |

| Quinazolines | Condensation of the ortho-diamino group with aldehydes or ketones followed by cyclization. | Antihypertensive, Anticancer |

Potential in Agricultural Chemistry (e.g., as intermediates for agrochemicals)

The structural motifs present in this compound, particularly the presence of multiple nitrogen atoms and the aromatic ring, make it an attractive building block for the synthesis of novel agrochemicals. Many commercially successful pesticides, including herbicides, insecticides, and fungicides, are nitrogen-containing heterocyclic compounds. The ability of this compound to serve as a precursor to various heterocyclic systems suggests its potential utility in this field.

While direct examples of commercial agrochemicals derived from this compound are not readily found in the public domain, its potential can be inferred from the types of molecules it can be used to create. For instance, diaminotriazine compounds are a known class of herbicides. The synthesis of such compounds often involves the reaction of precursors containing multiple amino groups with other reagents to form the triazine ring. This compound could potentially serve as a starting material for the synthesis of novel triazine-based herbicides.

Furthermore, the principles of "Intermediate Derivatization Methods" are widely applied in the discovery of new agrochemicals. This approach involves the synthesis of a library of compounds from a common intermediate to explore a wide range of chemical space and identify molecules with desirable biological activities. This compound is an ideal candidate for such an approach due to its multiple reactive sites, allowing for the generation of a diverse set of derivatives for screening.

The development of new insecticides is another area where this compound could be a valuable intermediate. For example, novel anthranilic diamide (B1670390) insecticides have been synthesized and shown to possess significant insecticidal activity. The "diamide" structural feature is a key component of these molecules, and the diaminobenzhydrazide scaffold could be functionalized to produce analogous structures for biological evaluation.

Emerging Research Areas and Unexplored Potential of this compound

The utility of this compound extends beyond its traditional role as an intermediate in medicinal and potentially agricultural chemistry. Its unique chemical structure opens up avenues for its application in materials science and the synthesis of complex organic molecules.

One of the most promising emerging research areas for this compound is in the field of polymer chemistry . It can serve as a monomer for the synthesis of advanced functional materials. For example, it has been used to create nanoporous covalent organic polymers (nCOPs). These materials are synthesized through the condensation reaction of this compound with other monomers, such as 1,3,5-triformylphloroglucinol. The resulting polymers possess a high surface area and tunable porosity, making them suitable for applications such as gas storage, separation, and catalysis. The presence of amino and hydrazide functionalities within the polymer framework also provides sites for post-synthetic modification to introduce new properties.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their N-heterocyclic derivatives is another area where this compound could find application. PAHs are of interest for their electronic and optical properties and are building blocks for advanced materials. The ortho-diamino functionality of this compound can be utilized in cyclization reactions to form fused heterocyclic rings, which can then be further elaborated to construct larger, more complex polycyclic systems.